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Compound of Interest

Compound Name: ER-076349

Cat. No.: B3326424

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers utilizing ER-076349 in in vivo studies. The information is tailored for
scientists and professionals in drug development.

Frequently Asked Questions (FAQS)
Q1: What is ER-076349 and what is its mechanism of action?

ER-076349 is a synthetic macrocyclic ketone analog of halichondrin B, a natural product
isolated from a marine sponge. It is an inhibitor of tubulin polymerization. By binding to tubulin,
ER-076349 disrupts the formation of mitotic spindles, leading to a G2-M cell cycle arrest and
ultimately, apoptosis in cancer cells.[1]

Q2: What is a recommended starting dosage for ER-076349 in in vivo mouse studies?

Based on preclinical studies, a dosage range of 0.1 to 1 mg/kg has shown significant anti-
tumor activity in human tumor xenograft models in nude mice. The optimal dose will be
dependent on the specific tumor model and the dosing schedule.

Q3: What are some common tumor models in which ER-076349 has shown efficacy?

ER-076349 has demonstrated in vivo activity against a variety of human tumor xenografts,
including:

o MDA-MB-435 breast cancer
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e COLO 205 colon cancer

e LOX melanoma

» NIH:OVCAR-3 ovarian cancer

Q4: How should ER-076349 be administered for in vivo studies?

While specific protocols for ER-076349 are not widely published, related compounds like
eribulin are typically administered intravenously (1V).[2][3] For preclinical xenograft studies,
intravenous administration via the tail vein is a common route.[4][5][6]

Q5: Is there any information on the pharmacokinetics of ER-076349?

Publicly available, detailed pharmacokinetic data such as half-life, clearance, and volume of
distribution for ER-076349 are limited. It has been noted that the superior in vivo efficacy of the
related compound, eribulin, compared to ER-076349, is not attributed to differences in their
pharmacokinetic properties.[7] ER-076349 has been used as an internal standard in liquid
chromatography-tandem mass spectrometry (LC-MS/MS) assays for the pharmacokinetic
analysis of eribulin.[2][8]

Q6: What is the known toxicology profile of ER-0763497

Specific toxicology data for ER-076349, including the maximum tolerated dose (MTD), is not
readily available in published literature. For the closely related drug, eribulin, dose-limiting
toxicities in clinical trials included febrile neutropenia.[2][3] Researchers should conduct their
own dose-escalation studies to determine the MTD in their specific animal model.
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Issue

Potential Cause

Recommended Solution

Lack of tumor growth inhibition

at the initial dose.

Suboptimal dosage for the

specific tumor model.

Gradually escalate the dose
within the recommended range
of 0.1-1 mg/kg. Monitor for
signs of toxicity. Consider
increasing the frequency of

administration.

Tumor model is resistant to

tubulin inhibitors.

Confirm the expression of
tubulin isoforms in your cancer
cell line, as this can influence
sensitivity. Test the in vitro
sensitivity of your cell line to
ER-076349 before initiating in

vivo studies.

High toxicity or animal mortality

observed.

The administered dose
exceeds the maximum
tolerated dose (MTD) for the

specific animal strain or model.

Reduce the dosage of ER-
076349. Conduct a dose-
range-finding study to
establish the MTD in your
model. Monitor animal weight

and overall health closely.

Inconsistent tumor growth

inhibition between animals.

Variability in tumor implantation
and growth. Improper drug

administration.

Ensure consistent tumor cell
implantation technique and
that tumors have reached a
uniform size before initiating
treatment. Verify the accuracy
and consistency of the
intravenous injection

technique.

ER-076349 shows high
potency in vitro but lower

efficacy in vivo.

This is a known characteristic
of ER-076349 compared to its

analog, eribulin.[7]

This may not be a procedural
issue but an inherent property
of the compound. Document
the findings and consider if the
observed in vivo efficacy
meets the experimental goals.

For higher efficacy, the related
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compound eribulin could be

considered.

Data Summary

Table 1: In Vivo Efficacy of ER-076349 in Human Tumor Xenograft Models

Tumor Model Animal Model Dosage (mg/kg) Efficacy

MDA-MB-435 Breast ) Marked tumor growth
Nude Mice 01-1 o

Cancer inhibition

COLO 205 Colon ) Marked tumor growth
Nude Mice 0.1-1

Cancer inhibition

Marked tumor growth

LOX Melanoma Nude Mice 01-1 o
inhibition
NIH:OVCAR-3 ) Marked tumor growth
_ Nude Mice 01-1 o
Ovarian Cancer inhibition

Table 2: In Vitro IC50 Values of ER-076349 in Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM)
MDA-MB-435 Breast Cancer 0.59
COLO 205 Colon Cancer 2.4

DLD-1 Colon Cancer 7.3

DU 145 Prostate Cancer 3.6
LNCaP Prostate Cancer 1.8

LOX Melanoma 3.2

HL-60 Leukemia 2.6

U937 Lymphoma 4.0

Data from MedChemExpress
and may not have been

independently confirmed.[1]

Experimental Protocols

1. Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework. Specific details should be optimized for each
experiment.

e Animal Model: Immunodeficient mice (e.g., Nude, SCID).

o Tumor Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 to
1 x 107 cells in a suitable medium like Matrigel) into the flank of each mouse.[4]

e Tumor Growth Monitoring: Allow tumors to reach a palpable and measurable size (e.g., 100-
200 mm3). Monitor tumor volume regularly using calipers.

e Drug Preparation: Prepare ER-076349 in a sterile vehicle suitable for intravenous injection.
The exact formulation will depend on the solubility of the compound.
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» Dosing: Administer ER-076349 intravenously via the tail vein at the desired dose (starting
with the 0.1-1 mg/kg range). The dosing schedule should be determined based on the study
design (e.g., once daily, every other day, or weekly).

o Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per
week).

o Endpoint: The study can be terminated when tumors in the control group reach a
predetermined size, or based on other ethical considerations.

2. Protocol for Analysis of ER-076349 in Plasma (based on methods for eribulin analysis)

This protocol is adapted from methods used for the analysis of the related compound, eribulin,
where ER-076349 is used as an internal standard.[2][8]

o Sample Collection: Collect blood samples from animals at various time points after ER-
076349 administration into tubes containing an anticoagulant (e.g., EDTA).

e Plasma Separation: Centrifuge the blood samples to separate the plasma.

e Sample Preparation:

[¢]

To a known volume of plasma, add an internal standard (if a different one is used).

[¢]

Acidify the plasma with hydrochloric acid.

[e]

Extract the drug with a suitable organic solvent (e.g., dichloromethane).

o

Evaporate the organic phase to dryness.

[¢]

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

e LC-MS/MS Analysis:

o Use a C18 column for chromatographic separation.

o Employ a tandem mass spectrometer for detection and quantification. The specific mass
transitions for ER-076349 would need to be determined.
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Caption: Mechanism of action of ER-076349 in cancer cells.

In Vivo Efficacy Study Workflow
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Caption: General workflow for an in vivo efficacy study.
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Caption: Troubleshooting logic for ER-076349 in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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